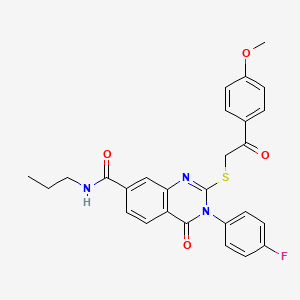

3-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Beschreibung

This compound is a quinazoline derivative featuring a fluorophenyl group at position 3, a thioether-linked 4-methoxyphenyl-2-oxoethyl moiety at position 2, and a propyl-substituted carboxamide at position 7. Its molecular formula is C₂₇H₂₄FN₃O₄S (molecular weight: 505.56 g/mol). The quinazoline core is a bicyclic system known for diverse biological activities, including kinase inhibition and anticancer properties.

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN3O4S/c1-3-14-29-25(33)18-6-13-22-23(15-18)30-27(31(26(22)34)20-9-7-19(28)8-10-20)36-16-24(32)17-4-11-21(35-2)12-5-17/h4-13,15H,3,14,16H2,1-2H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAIAKGYWFQIHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a synthetic derivative that exhibits potential biological activity. This article reviews its biological properties, focusing on anticancer, anti-inflammatory, and enzyme inhibition activities, supported by relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₆H₁₈FNO₃S

- Molecular Weight : 319.35 g/mol

Anticancer Activity

Research indicates that this compound has shown moderate anticancer activity against various cancer cell lines. In a study evaluating its effects on leukemia and solid tumor cell lines, the compound demonstrated selective cytotoxicity. The National Cancer Institute (NCI) screening revealed that at a concentration of 10 µM, it exhibited slight sensitivity in four cancer cell lines, particularly in leukemia models (Table 1) .

| Cell Line Type | Sensitivity Level |

|---|---|

| Leukemia | High |

| Melanoma | Moderate |

| Lung | Low |

| Colon | Low |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that it possesses dual inhibitory activity against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. The IC₅₀ values for AChE and BChE were found to be approximately 10.4 µM and 7.7 µM, respectively .

Anti-inflammatory Activity

In vitro studies have shown that the compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The presence of the fluorine atom enhances its interaction with the active sites of COX enzymes, leading to reduced production of pro-inflammatory mediators .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target proteins due to the presence of electron-withdrawing groups such as fluorine. Molecular docking studies suggest strong interactions between the compound and active sites of enzymes involved in inflammation and cancer progression .

Case Studies

- Leukemia Cell Lines : A specific study highlighted the compound's effectiveness against leukemia cell lines, noting a significant reduction in cell viability at concentrations above 5 µM.

- Breast Cancer Models : In breast cancer models (MCF-7), the compound displayed moderate cytotoxicity with an IC₅₀ value of 14.24 µM .

Vergleich Mit ähnlichen Verbindungen

Ethoxy vs. Methoxy Substituent

A closely related compound, 2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide (CAS: 1113134-64-7), differs only in the alkoxy group (ethoxy instead of methoxy).

| Property | Target Compound (Methoxy) | Ethoxy Analog |

|---|---|---|

| Molecular Formula | C₂₇H₂₄FN₃O₄S | C₂₈H₂₆FN₃O₄S |

| Molecular Weight (g/mol) | 505.56 | 519.6 |

| Key Substituent | 4-OCH₃ | 4-OC₂H₅ |

The ethoxy group increases molecular weight by 14.04 g/mol and likely enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Methoxy’s smaller size could favor tighter binding to sterically restricted enzyme pockets .

Thioether vs. Triazole Linkers

Compounds 10–15 in are S-alkylated 1,2,4-triazoles with sulfonylphenyl and fluorophenyl groups. While structurally distinct from the target quinazoline, their synthesis via α-halogenated ketone alkylation parallels the thioether formation in the target compound. Key differences:

| Feature | Target Quinazoline | Triazoles (7–15) |

|---|---|---|

| Core Structure | Quinazoline (dihydro) | 1,2,4-Triazole |

| Linker | Thioether (-S-) | Thioether (-S-) |

| Functional Groups | 4-Oxo, Carboxamide | Sulfonyl, Fluorophenyl |

| IR νC=O (cm⁻¹) | ~1680 (quinazoline-4-oxo) | ~1663–1682 (hydrazinecarbothioamide C=O) |

Quinoline vs. Quinazoline Cores

Compound 7f () contains a 1,4-dihydroquinoline-3-carboxylate core with chloro, fluoro, and cyclopropyl substituents.

| Property | Target Quinazoline | Quinoline Derivative (7f) |

|---|---|---|

| Core | Dihydroquinazoline | Dihydroquinoline |

| Substituents | Fluorophenyl, Methoxy | Chloro, Fluoro, Cyclopropyl |

| Bioactivity Relevance | Kinase inhibition (hypothetical) | Antibacterial (quinolone-like) |

Electronic and Steric Effects

highlights that isovalency (similar valence electrons) rather than strict isoelectronicity drives comparable reactivity. The target compound’s 4-fluorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups create a polarized electronic environment, distinct from purely electron-deficient analogs like 4-chlorophenyl derivatives. This balance may optimize π-π stacking and dipole interactions in biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.